Home > Products > Building Blocks P16263 > 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid - 956783-58-7

4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid

Catalog Number: EVT-440075
CAS Number: 956783-58-7
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC1=CC=CC2=NC(=O)CC(N12)©C(=O)O .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.22 . More detailed physical and chemical properties are not available in the web search results.

2-(2-Methoxycarbonyl-phenylsulfonylaminocarbonyl)-4-methyl-5-propoxy-2,4-dihydro-3H-1,2,4-triazole-3-one

Compound Description: This compound, represented by formula (I) in the paper, is a selective herbicide. It is often used in conjunction with safeners to mitigate potential damage to cultivated plants. [] The paper explores various safener combinations for enhanced herbicidal efficacy and crop safety. []

Relevance: While not directly structurally similar to 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid, this compound falls under the broad category of herbicides, indicating a shared area of research interest. The exploration of herbicides and their optimization, including the use of safeners, is relevant to understanding the development and application of compounds like 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid, especially if it demonstrates potential applications in similar fields. []

Thien-3-yl-sulfonylaminocarboniltriazolinona

Compound Description: This compound, depicted in the paper with a specific chemical structure, represents a class of herbicides that act as 4-HPPD inhibitors. [] The research focuses on enhancing the effectiveness of these herbicides by combining them with various safeners and exploring their impact on crop compatibility. []

Relevance: Although not structurally analogous to 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid, this compound shares a research context as a herbicide. Investigating different herbicide classes and their optimization strategies, as demonstrated with this thien-3-yl-sulfonylaminocarboniltriazolinona derivative, can offer valuable insights relevant to the development and potential applications of 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid, particularly if it exhibits herbicidal properties. []

N-propyl-N-(4-fluorophenyl)-α-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl-oxy)-acetamide (Flufenacet)

Compound Description: Flufenacet is identified as a selective herbicide belonging to "active ingredient of group 1" in the study. [] The research examines its synergistic use with other herbicidal compounds to develop more effective weed control solutions while ensuring crop safety. []

Relevance: Similar to the previous compounds, Flufenacet, while not structurally similar to 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid, highlights the ongoing research in herbicide development, a field potentially relevant to 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid. The study's focus on combining herbicides for improved efficacy and exploring safener use might offer valuable insights applicable to research on 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid. []

N-(4,6-Dimethoxypyrimidin-2-yl)-5 N'-(3-methoxycarbonyl-6-trifluoromethyl-pyridin-2-ylsulfonyl)-urea (Flupyrsulfuron-methyl-sodium)

Compound Description: Flupyrsulfuron-methyl-sodium is another selective herbicide categorized as an "active ingredient of group 2" within the research paper. [] The study investigates its combined application with other herbicides, including Flufenacet, to formulate more potent and crop-safe weed control agents. []

Relevance: Flupyrsulfuron-methyl-sodium, while structurally distinct from 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid, belongs to the same broad category of herbicides. This shared classification emphasizes the shared research interest in herbicide development. The paper's exploration of herbicide combinations and safener applications for enhanced efficacy and crop safety could provide valuable knowledge applicable to 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid research. []

([1,5]naphthyridin-2-yl)methyl derivatives

Compound Description: These compounds represent a group of DPP-4 inhibitors, specifically highlighted in 'embodiment A' of the research. [] The study focuses on their potential in treating nonalcoholic fatty liver disease (NAFLD) by inhibiting the DPP-4 enzyme. []

Relevance: These compounds, while not structurally identical to 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid, share a key structural feature: the presence of a pyrimidine ring. This structural similarity suggests potential overlapping chemical properties and warrants further investigation to determine if 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid might exhibit similar biological activities, particularly as a DPP-4 inhibitor or in the context of NAFLD treatment. []

Sitagliptin, Vildagliptin, Saxagliptin, Alogliptin

Compound Description: These compounds are all established DPP-4 inhibitors grouped under 'embodiment B' in the study. [] The research highlights their inclusion as known DPP-4 inhibitors in the context of exploring novel compounds for NAFLD treatment. []

Relevance: While not direct structural analogs of 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid, their classification as DPP-4 inhibitors, alongside the ([1,5]naphthyridin-2-yl)methyl derivatives that share a structural feature with the target compound, suggests a potential research avenue. Investigating whether 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid exhibits DPP-4 inhibitory activity could be a worthwhile pursuit based on this connection. []

Overview

4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound features a fused ring structure that includes both a pyridine and a pyrimidine ring. It is identified by the Chemical Abstracts Service (CAS) number 956783-58-7 and is recognized for its potential biological activities and applications in medicinal chemistry.

Source and Classification

This compound can be synthesized through various chemical methods involving the reaction of specific precursors. It is classified under heterocyclic compounds, which are characterized by a ring structure containing at least one atom that is not carbon, typically nitrogen, oxygen, or sulfur. The unique structure of 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid makes it a subject of interest in both organic chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid typically involves several steps:

  1. Condensation Reaction: The initial step often includes the condensation of 2-amino-pyridine with β-ketoesters or ethyl acetoacetate in the presence of a catalyst.
  2. Cyclization: Following condensation, cyclization occurs under controlled conditions such as heating in a solvent (e.g., ethanol or methanol).
  3. Oxidation: The resulting intermediate may undergo oxidation to yield the final product.

Technical Details

The reaction conditions are critical for successful synthesis and may include:

  • Use of solvents such as ethanol or methanol.
  • Application of acids or bases to facilitate cyclization.
  • Temperature control during refluxing to ensure complete reaction.

Industrial synthesis may employ continuous flow reactors and automated systems to enhance yield and purity through optimized reaction parameters.

Molecular Structure Analysis

Structure

The molecular formula for 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid is C11H12N2O3. Its structural features include:

  • A fused pyridine and pyrimidine ring system.
  • A carboxylic acid functional group at the 4-position.
Chemical Reactions Analysis

Reactions

4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding N-oxides.
  2. Reduction: Reduction reactions can convert the keto group to hydroxyl derivatives.
  3. Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ring structure.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate for oxidation processes.
  • Reducing Agents: Sodium borohydride for reduction reactions.

These reactions are typically conducted under controlled temperatures and in suitable solvents like dichloromethane or ethanol.

Mechanism of Action

The mechanism of action for 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid involves its interaction with biological targets such as enzymes or receptors.

Process

Upon binding to specific molecular targets:

  1. The compound may inhibit certain enzymes involved in cellular processes.
  2. This inhibition can lead to effects such as reduced cell proliferation, which is particularly relevant in anticancer research.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid include:

  • Appearance: Typically exists as a crystalline solid.

Chemical Properties

Chemical properties encompass:

  1. Solubility: Generally soluble in polar solvents like ethanol.
  2. Stability: Relatively stable under normal laboratory conditions but sensitive to strong oxidizing agents.

Relevant data regarding melting point and boiling point may vary based on purity and specific synthesis methods used.

Applications

Scientific Uses

The compound has several applications in scientific research:

  1. Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  2. Biology: Investigated for potential antimicrobial and anticancer properties.
  3. Medicine: Ongoing research explores its use as a therapeutic agent for various diseases.
  4. Industry: Utilized in developing new materials and pharmaceuticals.
Introduction to Pyrido[1,2-a]pyrimidine Scaffolds in Medicinal Chemistry

Pyrido[1,2-a]pyrimidines represent a privileged class of nitrogen-rich bicyclic heterocycles characterized by a fused pyridine-pyrimidine ring system with a bridgehead nitrogen atom. This scaffold exhibits unique physicochemical properties, including high polarity, zwitterionic character, and enhanced aqueous solubility compared to monocyclic heterocycles or non-nitrogenated analogs [5] [7]. The structural hybrid integrates the pharmacophoric advantages of both pyridine (hydrogen bonding capability, metabolic stability) and pyrimidine (planarity, DNA mimicry) rings, creating a versatile template for drug design. Compounds featuring this core have demonstrated diverse biological activities, positioning them as attractive candidates for targeting enzymatically driven pathologies, particularly in oncology and virology [3] [10].

Structural Significance of Pyrido-Pyrimidine Hybrids in Drug Discovery

The pyrido[1,2-a]pyrimidine system offers three key advantages in rational drug design:

  • Spatiotemporal Molecular Recognition: The bicyclic framework provides conformational rigidity that reduces entropy penalties upon target binding. This enhances binding affinity and selectivity for enzymes with deep hydrophobic pockets, such as tyrosine kinases and viral integrases. The planar structure facilitates π-π stacking interactions with aromatic residues in catalytic domains, as observed in fibroblast growth factor receptor (FGFR) inhibitors [3].

  • Polarity and Solubility Profile: Quinolizinone-type derivatives exhibit zwitterionic character due to protonation at the pyridine nitrogen and deprotonation of acidic substituents (e.g., carboxylic acid at C4). This property significantly improves aqueous solubility—a critical parameter for oral bioavailability—while maintaining membrane permeability. Erdafitinib analogs demonstrate this balance, overcoming the solubility limitations of earlier kinase inhibitors [3] [7].

  • Vectorial Diversification: The scaffold presents multiple positions for functionalization (C4, C6, N2, C9), enabling three-dimensional exploration of chemical space. This allows medicinal chemists to fine-tune steric, electronic, and lipophilic parameters without compromising scaffold integrity [7] [10].

Table 1: Comparative Physicochemical Properties of Bicyclic Heterocyclic Scaffolds

ScaffoldcLogP RangePSA (Ų)Aqueous SolubilityH-Bond DonorsH-Bond Acceptors
Pyrido[1,2-a]pyrimidine-0.3 to 2.160–85High0–24–6
Quinoline1.8–3.530–45Moderate0–12–3
Indole2.0–3.225–50Low-Moderate11–2
Imidazopyridine1.2–2.840–55Moderate0–13–4

Data consolidated from [5] [7] [10]

Role of Functional Group Substitutions on Pharmacological Activity

The bioactivity of pyrido[1,2-a]pyrimidines is exquisitely sensitive to substituent effects. Analysis of the target compound—4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid (CAS# 956783-58-7)—reveals how specific modifications dictate target engagement:

  • C4 Carboxylic Acid (COOH): This group serves as a metal-chelating pharmacophore capable of coordinating Mg²⁺ or Mn²⁺ ions in enzymatic active sites. In HIV integrase inhibitors, analogous dihydroxypyrimidine carboxylates chelate divalent cations essential for 3'-processing and strand transfer reactions [1] [10]. Additionally, the anionic carboxylate forms salt bridges with cationic residues (e.g., Arg/Lys), enhancing binding affinity. Molecular modeling studies of FGFR inhibitors show the COOH group hydrogen bonding with Leu484 backbone amides [3].

  • C6 Methyl Group: The hydrophobic methyl substituent occupies a sterically constrained region of enzyme pockets. In pyrido[1,2-a]pyrimidin-4-one FGFR inhibitors, C6 methyl analogs exhibit 3–5-fold potency increases over unsubstituted derivatives due to van der Waals interactions with hydrophobic subpockets [3]. This group also modulates electron density across the ring system, influencing the acidity of the C4 proton and the electrophilicity of the C2 carbonyl.

  • C4 Gem-Dimethyl/Carboxylic Acid Synergy: The quaternary carbon at C4 bearing both methyl and carboxylic acid groups creates a stereoelectronic environment favoring bioactive conformations. The methyl groups induce puckering in the dihydropyrimidine ring, positioning the carboxylic acid orthogonal to the bicyclic plane. This geometry optimizes vectorial alignment with target residues, as confirmed by X-ray crystallography of bound FGFR complexes [3].

Table 2: Functional Group Contributions to Target Engagement

PositionSubstituentRole in Target BindingEffect on Physicochemical Properties
C4Carboxylic acidChelates metal ions; forms salt bridges with basic residuesIncreases solubility (log S +1.5); decreases log P (-1.2)
C4Methyl groups (gem)Enforces ring puckering; hydrophobic pocket fillingIncreases metabolic stability; slight log P increase (+0.4)
C6MethylVan der Waals interactions; electron density modulationModerate log P increase (+0.3–0.5); reduces oxidation
C2Oxo groupH-bond acceptor; participates in π-conjugationIncreases polarity (PSA +20 Ų); enhances crystallinity

Data derived from [1] [3] [7]

Historical Evolution of Pyrimidine-Containing Heterocycles in Therapeutics

The therapeutic exploitation of pyrimidine derivatives has progressed through three distinct eras:

  • Early Nucleotide Mimetics (1940s–1970s): Pyrimidine bases (uracil, cytosine, thymine) inspired the first generation of antimetabolites. Seminal examples include 5-fluorouracil (1957) and zidovudine (1964, approved 1987). These monocyclic agents established the paradigm of targeting nucleotide-processing enzymes but suffered from off-target effects due to ubiquitous distribution of targets [1] [5].

  • Bicyclic Scaffold Emergence (1980s–2000s): To enhance selectivity, medicinal chemists fused pyrimidine with other rings, creating privileged scaffolds like pyridopyrimidines. Key milestones included:

  • HIV Integrase Inhibitors: Dihydroxypyrimidine carboxamides (e.g., S-1360) inhibited strand transfer at nanomolar concentrations by chelating catalytic Mg²⁺ ions. This validated pyrimidinones as antiviral scaffolds [1].
  • Kinase Inhibitor Prototypes: Pyrido[2,3-d]pyrimidin-7-ones demonstrated potent tyrosine kinase inhibition, inspiring the design of selective FGFR/VEGFR inhibitors [3] [10].
  • Contemporary Zwitterionic Derivatives (2010–Present): Incorporation of ionizable groups optimized pharmacokinetic profiles:
  • 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid represents a synthetically refined scaffold with demonstrated FGFR inhibition (IC₅₀ 12–85 nM). Its C4 carboxylic acid enables salt formation for improved formulation, while the gem-dimethyl group prevents racemization and enhances metabolic stability [3] [6] [9].
  • Synthetic methodologies evolved from harsh cyclocondensations (160°C, sealed tubes) to regioselective lithium amide alkynoate cyclizations, enabling access to gram-scale quantities of C4-substituted derivatives [7].

Table 3: Historical Milestones in Pyrimidine-Containing Therapeutics

EraExemplar CompoundTherapeutic ApplicationScaffold Innovation
19575-FluorouracilAnticancer (thymidylate synthase)Monocyclic pyrimidine
1987ZidovudineAntiviral (reverse transcriptase)Sugar-modified pyrimidine nucleoside
1999Raltegravir (prototype pyrimidinone)HIV integrase inhibitionDihydroxypyrimidine carboxamide
2008Pyrido[1,2-a]pyrimidin-4-one FGFRiKinase inhibition (cancer)Tricyclic fused system
2016Erdafitinib (pyrimidinone-based)FGFR inhibition (FDA-approved)6,7-Dimethoxyquinoline-pyrimidinone hybrid
2020s4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid derivativesTargeted oncology agentsZwitterionic C4-carboxylic acid with gem-dimethyl

Timeline reconstructed from [1] [3] [5]

The compound 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid exemplifies modern design principles: its zwitterionic character addresses the solubility-limited bioavailability of earlier heterocycles, while the stereochemically defined C4 center ensures optimal target complementarity. Current research explores its utility as a fragment for dual-target inhibitors (e.g., HIV RT/IN) and covalent FGFR inhibitors through carboxylic acid isosterism [1] [3] [10].

Properties

CAS Number

956783-58-7

Product Name

4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid

IUPAC Name

4,6-dimethyl-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxylic acid

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c1-7-4-3-5-8-12-9(14)6-11(2,10(15)16)13(7)8/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

DITIYMYKXHWNFI-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC(=O)CC(N12)(C)C(=O)O

Solubility

33 [ug/mL]

Canonical SMILES

CC1=CC=CC2=NC(=O)CC(N12)(C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.